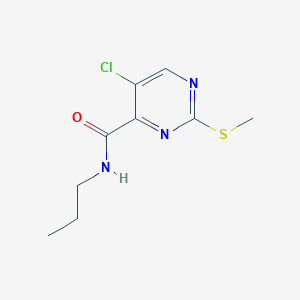![molecular formula C14H20ClN3O B5312655 N-(4-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B5312655.png)
N-(4-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea, commonly known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its potential applications in agriculture. This compound belongs to the family of urea derivatives and is known to promote cell division and elongation in plants. CPPU has been shown to be effective in enhancing the quality and yield of various crops, including fruits, vegetables, and ornamental plants.
Wirkmechanismus
CPPU acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. The compound promotes cell division and elongation, leading to increased plant growth and development. CPPU also stimulates the production of ethylene, a plant hormone that regulates fruit ripening and senescence.
Biochemical and Physiological Effects
CPPU has been shown to have a number of biochemical and physiological effects on plants. The compound promotes the synthesis of nucleic acids and proteins, leading to increased cell division and growth. CPPU also enhances the activity of enzymes involved in photosynthesis, leading to increased plant productivity. Additionally, CPPU has been shown to increase the uptake of nutrients by plants, leading to improved nutrient use efficiency.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CPPU in lab experiments has several advantages. The compound is relatively stable and can be easily synthesized in large quantities. CPPU is also highly effective in promoting plant growth and development, making it a valuable tool for studying plant physiology and biochemistry. However, the use of CPPU in lab experiments is also limited by its high cost and potential toxicity to humans and animals.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of CPPU. One potential application of CPPU is in the production of biofuels. The compound has been shown to enhance the growth of algae, which could be used as a source of renewable energy. Additionally, CPPU could be used to improve the quality and yield of crops grown in marginal soils, such as those affected by salinity or drought. Finally, further research is needed to explore the potential environmental impacts of CPPU use, particularly in terms of its potential toxicity to non-target organisms.
Synthesemethoden
The synthesis of CPPU involves the reaction of 4-chloroaniline with ethyl isocyanate to form 4-chlorophenylurea. The resulting compound is then reacted with 1-pyrrolidinepropanol to yield CPPU. The synthesis of CPPU is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
CPPU has been extensively studied for its potential applications in agriculture. The compound has been shown to enhance the growth and development of various crops, including tomatoes, grapes, and strawberries. CPPU has been demonstrated to increase fruit size, improve fruit quality, and prolong the storage life of harvested fruits. The use of CPPU has also been shown to increase the yield of crops, leading to increased profitability for farmers.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(3-pyrrolidin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c15-12-4-6-13(7-5-12)17-14(19)16-8-3-11-18-9-1-2-10-18/h4-7H,1-3,8-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXBLCTVHCUHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-furyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5312581.png)


![N-[1-({[4-(acetylamino)phenyl]amino}carbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5312590.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B5312596.png)
![2-(1H-benzimidazol-2-yl)-3-{4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}acrylonitrile](/img/structure/B5312602.png)
![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5312606.png)
![N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5312617.png)
![3-{2-[(2-amino-1,1-dimethyl-2-oxoethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5312629.png)

![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5312643.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5312646.png)
![6-bromo-3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5312662.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5312666.png)